molecular formula C22H20ClFN2O4 B12346408 (2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B12346408
M. Wt: 430.9 g/mol
InChI Key: OGWZGSRUWOPHCL-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a chloro substituent, and an imino group linked to a fluoro-methoxyphenyl moiety.

Preparation Methods

The synthesis of (2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the Fluoro-Methoxyphenyl Moiety: This step involves the coupling of the imino group with the fluoro-methoxyphenyl moiety using suitable coupling reagents.

    Final Assembly: The final step involves the coupling of the oxolan-2-ylmethyl group to the chromene core, completing the synthesis of the target compound.

Chemical Reactions Analysis

(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of hydrolyzed products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate biological pathways and molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    Chlorinated Chromenes: Compounds with similar chromene cores and chloro substituents.

    Fluoro-Methoxyphenyl Derivatives: Compounds containing the fluoro-methoxyphenyl moiety.

    Imino Derivatives: Compounds with imino groups linked to various aromatic or heterocyclic systems.

The uniqueness of (2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C22H20ClFN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

6-chloro-2-(3-fluoro-4-methoxyphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C22H20ClFN2O4/c1-28-20-7-5-15(11-18(20)24)26-22-17(21(27)25-12-16-3-2-8-29-16)10-13-9-14(23)4-6-19(13)30-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27)

InChI Key

OGWZGSRUWOPHCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)F

Origin of Product

United States

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